3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol
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Overview
Description
3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol is an organic compound with a complex structure that includes multiple chlorine atoms and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol typically involves the chlorination of a suitable precursorThe reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compounds are chlorinated in the presence of catalysts to increase the yield and efficiency of the reaction. The use of continuous flow reactors and advanced separation techniques can further enhance the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the double bond in the prop-2-enyl group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dechlorinated or hydrogenated derivatives. Substitution reactions can produce a variety of functionalized phenols .
Scientific Research Applications
3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its phenolic structure.
Industry: It can be used in the production of specialty chemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism by which 3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can disrupt normal biological processes, leading to the desired therapeutic or inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: A simpler compound with two chlorine atoms on the phenol ring.
3,6-Dichloro-2-propyl phenol: Similar in structure but with a propyl group instead of a chloroprop-2-enyl group.
Uniqueness
3,6-Dichloro-2-(2-chloroprop-2-enyl)phenol is unique due to the presence of the chloroprop-2-enyl group, which imparts different chemical reactivity and biological activity compared to its simpler analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H7Cl3O |
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Molecular Weight |
237.5 g/mol |
IUPAC Name |
3,6-dichloro-2-(2-chloroprop-2-enyl)phenol |
InChI |
InChI=1S/C9H7Cl3O/c1-5(10)4-6-7(11)2-3-8(12)9(6)13/h2-3,13H,1,4H2 |
InChI Key |
DPKRVBBLCXPTLO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=C(C=CC(=C1O)Cl)Cl)Cl |
Origin of Product |
United States |
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